(S)-4-methylbenzenesulfinamide
Overview
Description
(S)-4-Methylbenzenesulfinamide is a chiral sulfinamide compound, characterized by the presence of a sulfinamide group attached to a 4-methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Methylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group can yield the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine or chlorine), solvents like dichloromethane or acetic acid.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
(S)-4-Methylbenzenesulfinamide has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-methylbenzenesulfinamide involves its interaction with molecular targets through its sulfinamide group. This group can form hydrogen bonds and engage in nucleophilic or electrophilic interactions, depending on the reaction environment. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, which are widely used as antibiotics.
Sulfoximines: Compounds with a sulfoximine group, known for their applications in medicinal chemistry.
Sulfonimidates: Compounds with a sulfonimidate group, used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: (S)-4-Methylbenzenesulfinamide is unique due to its chiral sulfinamide group, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric synthesis, where the control of chirality is crucial. Its ability to undergo a variety of chemical reactions further enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
(S)-4-methylbenzenesulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJDSRPIGAUCEE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455696 | |
Record name | (S)-4-methylbenzenesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188447-91-8 | |
Record name | (S)-4-methylbenzenesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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